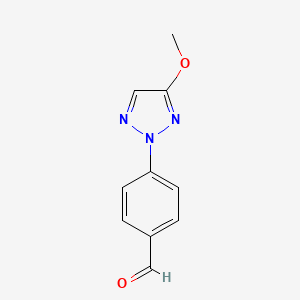
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methoxy group and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Formation of Azide: The starting material, 4-methoxybenzyl chloride, is reacted with sodium azide in a polar solvent like dimethylformamide (DMF) to form 4-methoxybenzyl azide.
Cycloaddition Reaction: The azide is then subjected to a cycloaddition reaction with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst (CuSO4 and sodium ascorbate) to form the triazole ring.
Oxidation: The resulting product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the aldehyde group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: 4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzoic acid
Reduction: 4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,2,3-Triazol-2-yl)benzaldehyde
- 4-(4-Methoxyphenyl)-1H-1,2,3-triazole
- 4-(4-Methoxyphenyl)-2H-1,2,3-triazole
Uniqueness
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde is unique due to the presence of both the methoxy group and the benzaldehyde moiety, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Properties
CAS No. |
65145-91-7 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-(4-methoxytriazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-15-10-6-11-13(12-10)9-4-2-8(7-14)3-5-9/h2-7H,1H3 |
InChI Key |
ZGIPZBAIVFMHRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(N=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


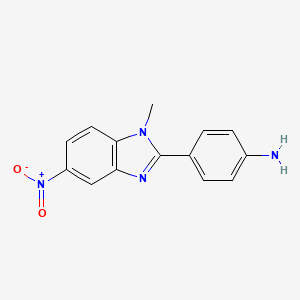
![4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline](/img/structure/B12940262.png)
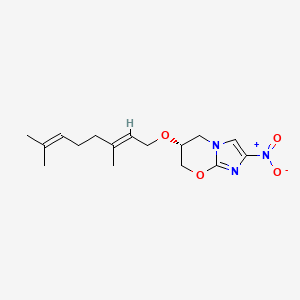


![(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12940298.png)
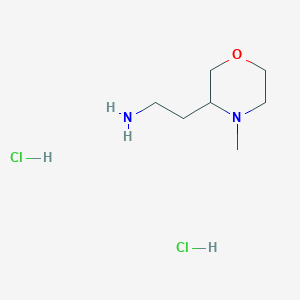
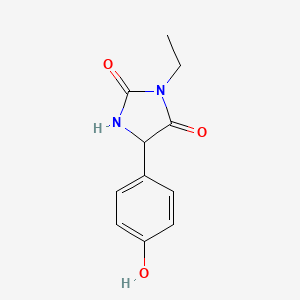


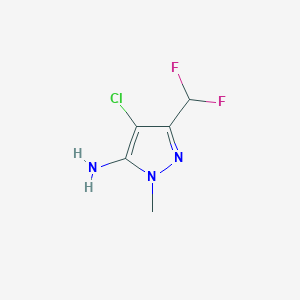
![(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12940321.png)
![(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12940340.png)

